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Executive Summary
REM-422 is an investigational, orally bioavailable small molecule that represents a novel

therapeutic approach in oncology. It is a first-in-class mRNA degrader that specifically targets

the c-Myb proto-oncogene. By modulating RNA processing, REM-422 leads to the degradation

of MYB mRNA, resulting in reduced levels of the MYB protein, a key transcription factor

implicated in the proliferation and survival of various cancer cells. This technical guide provides

a comprehensive overview of the available information on REM-422, including its mechanism

of action, preclinical and clinical data, and its potential as a targeted therapy for cancers with

MYB dysregulation, such as Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia

(AML).

Chemical Structure and Properties
As of the latest available public information, the specific chemical structure, molecular formula,

and detailed physicochemical properties of REM-422 have not been disclosed by its developer,

Remix Therapeutics. This is common for investigational compounds in early-stage clinical

development to protect intellectual property.
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Table 1: General Properties of REM-422

Property Description Citation(s)

Compound Type Small molecule [1]

Administration Oral [2]

Therapeutic Class mRNA Degrader [1]

Target c-Myb (MYB) mRNA [1]

Developer Remix Therapeutics [3][4]

Mechanism of Action: A Novel Approach to
Targeting MYB
REM-422 employs a novel mechanism of action that involves the modulation of pre-mRNA

splicing to induce the degradation of its target, MYB mRNA.[5] This approach circumvents the

challenges of directly targeting the MYB protein, which, as a transcription factor, has been

considered a difficult-to-drug target.

The key steps in the mechanism of action are as follows:

Binding to the Spliceosome: REM-422 selectively facilitates the binding of the U1 small

nuclear ribonucleoprotein (snRNP) complex, a core component of the spliceosome, to the

MYB pre-mRNA.[6]

Inclusion of a "Poison Exon": This enhanced binding promotes the inclusion of a normally

unused "poison exon" into the mature MYB mRNA transcript.[6][7] This poison exon contains

a premature termination codon (PTC).

Nonsense-Mediated Decay (NMD): The presence of the PTC in the MYB mRNA triggers the

nonsense-mediated decay (NMD) cellular surveillance pathway.[7]

mRNA Degradation and Reduced Protein Expression: The NMD pathway leads to the rapid

degradation of the aberrant MYB mRNA transcript, which in turn prevents the translation of

the MYB protein, leading to a significant reduction in its levels within the cancer cell.[5]
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Figure 1: Mechanism of Action of REM-422.
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Preclinical and Clinical Development
REM-422 is currently in Phase 1 clinical trials for the treatment of recurrent or metastatic

Adenoid Cystic Carcinoma (ACC) and relapsed/refractory Acute Myeloid Leukemia (AML) or

higher-risk Myelodysplastic Syndromes (MDS).[3][4]

Preclinical Studies
Preclinical studies have demonstrated the potential of REM-422 in various in vitro and in vivo

models.

Table 2: Summary of Preclinical Data for REM-422
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Parameter Results Citation(s)

In Vitro Activity

- Preferential anti-proliferative

activity in AML cell lines with

high MYB expression (e.g.,

THP-1).- Reduced MYB mRNA

and protein levels in a dose-

dependent manner.-

Demonstrated additive and/or

synergistic anti-proliferative

effects in combination with

standard-of-care agents for

AML.

[8]

In Vivo Activity

- Dose-dependent anti-tumor

activity, including tumor

regressions, in patient-derived

xenograft (PDX) models of

ACC.- Eradication of human

leukemia cells in AML PDX

models in

immunocompromised mice.-

Oral administration of 10

mg/kg once daily showed

significant anti-tumor effects.

[6][8]

Pharmacodynamics

- Dose-dependent reductions

in MYB mRNA and protein

levels in tumor tissues.-

Reversal of ACC-associated

gene signatures.

[9][10]

Pharmacokinetics

- Linear pharmacokinetics

observed across different dose

levels in preclinical models.

[10]

Clinical Trials
REM-422 is being evaluated in two main Phase 1 clinical trials:
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NCT06118086: A study in patients with recurrent or metastatic Adenoid Cystic Carcinoma.

[11]

NCT06297941: A study in patients with relapsed/refractory Acute Myeloid Leukemia or

higher-risk Myelodysplastic Syndromes.

The primary objectives of these trials are to assess the safety, tolerability, and determine the

recommended Phase 2 dose (RP2D) of REM-422.[11] Preliminary data from the ACC trial have

shown a favorable safety profile and early signs of anti-tumor activity, with a 43% overall

response rate in the efficacy-evaluable population.[10]
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Figure 2: REM-422 Development Workflow.
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Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of REM-422 are

not publicly available. However, based on published research, the following methodologies

have been employed in its preclinical evaluation.

In Vitro Assays
Cell Lines: Human leukemia cell lines such as THP-1 and MONO-MAC-6 have been utilized

to assess the in vitro activity of REM-422.[8]

Proliferation Assays: Standard cell viability assays (e.g., CellTiter-Glo) are used to determine

the anti-proliferative effects of REM-422.[8]

Western Blotting: This technique is used to quantify the reduction in MYB protein levels

following treatment with REM-422.

Quantitative PCR (qPCR): qPCR is employed to measure the levels of MYB mRNA and to

detect the inclusion of the poison exon.[12]

In Vivo Models
Xenograft Models: Patient-derived xenograft (PDX) models of ACC and AML implanted in

immunocompromised mice (e.g., nude or NOG mice) are used to evaluate the in vivo

efficacy of REM-422.[6][8]

Dosing: In these models, REM-422 has been administered orally, with doses such as 10

mg/kg once daily showing significant anti-tumor activity.[6]

Efficacy Assessment: Tumor volume measurements and analysis of human leukemia cell

engraftment in bone marrow and peripheral blood are used to assess treatment efficacy.[6]

Pharmacodynamic Analysis: Tumor and blood samples are collected to analyze MYB mRNA

and protein levels, as well as downstream gene expression changes.[12]

Conclusion
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REM-422 is a promising, first-in-class oral small molecule MYB mRNA degrader with a novel

mechanism of action. Its ability to target a previously "undruggable" oncogene holds significant

potential for the treatment of MYB-driven cancers, including Adenoid Cystic Carcinoma and

Acute Myeloid Leukemia. The ongoing Phase 1 clinical trials will be crucial in further defining its

safety and efficacy profile in patients. As more data becomes publicly available, a more detailed

understanding of its chemical properties and a broader application of its therapeutic potential

will emerge.

Need Custom Synthesis?
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To cite this document: BenchChem. [In-Depth Technical Guide: REM-422, a First-in-Class
MYB mRNA Degrader]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193853/docs#in-depth-technical-guide-rem-422-a-
first-in-class-myb-mrna-degrader]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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